

# Physical and chemical properties of (R)-4-Hydroxydihydrofuran-2(3H)-one

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Compound of Interest

(R)-4-Hydroxydihydrofuran-2(3H)one

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# An In-depth Technical Guide on (R)-4-Hydroxydihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(R)-4-Hydroxydihydrofuran-2(3H)-one**, a chiral gamma-butyrolactone, is a versatile building block in the synthesis of a variety of biologically active molecules and natural products. Its importance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the stereoselective synthesis of several drugs. This technical guide provides a comprehensive overview of the physical and chemical properties of **(R)-4-**

**Hydroxydihydrofuran-2(3H)-one**, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance.

## **Physical and Chemical Properties**

**(R)-4-Hydroxydihydrofuran-2(3H)-one** is a colorless to pale yellow liquid at room temperature. It is soluble in water, alcohols, and other polar organic solvents, while being insoluble in nonpolar solvents like petroleum ether.[1] A summary of its key physical and chemical properties is presented in the tables below.



**General Properties** 

Property	Value	Reference
IUPAC Name	(4R)-4-hydroxyoxolan-2-one	[2]
Synonyms	(R)-3-Hydroxy-gamma- butyrolactone	[3]
CAS Number	28693-43-8	-
Molecular Formula	C4H6O3	[4]
Molecular Weight	102.09 g/mol	[4]
Appearance	Clear to pale yellow liquid	[4]

**Physicochemical Data** 

Property	Value	Reference
Boiling Point	98-100 °C at 0.1 mmHg	[4]
Density	1.24 g/cm <sup>3</sup>	[4]
Refractive Index (n20/D)	1.463-1.466	[4][5]
Flash Point	>110 °C	[4]
LogP	-0.70580	[4]
Storage Temperature	2-8 °C	[6]

## **Spectroscopic Data**

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **(R)-4-Hydroxydihydrofuran-2(3H)-one**.

## <sup>1</sup>H NMR Spectral Data (Predicted)



Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment
~4.6	m	-	H4
~4.3	dd	~9.0, 6.0 Hz	Н5а
~4.1	dd	~9.0, 3.0 Hz	H5b
~2.7	dd	~17.0, 6.0 Hz	НЗа
~2.5	dd	~17.0, 3.0 Hz	H3b

<sup>13</sup>C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~177	C1 (C=O)
~78	C4 (CH-OH)
~70	C5 (CH <sub>2</sub> )
~38	C3 (CH <sub>2</sub> )

IR Spectral Data (Characteristic Absorptions)

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400 (broad)	O-H stretch
~1770 (strong)	C=O stretch (lactone)
~1180	C-O stretch

## **Mass Spectrometry**

The electron ionization mass spectrum of **(R)-4-Hydroxydihydrofuran-2(3H)-one** is expected to show a molecular ion peak (M<sup>+</sup>) at m/z 102. Key fragmentation patterns would likely involve the loss of water (m/z 84), loss of CO (m/z 74), and cleavage of the lactone ring.

## **Experimental Protocols**



# Synthesis of (R)-4-Hydroxydihydrofuran-2(3H)-one from (R)-Malic Acid

This protocol describes a common and efficient method for the synthesis of **(R)-4- Hydroxydihydrofuran-2(3H)-one** starting from the readily available chiral precursor, (R)-malic acid.

#### Materials:

- (R)-Malic acid
- Borane dimethyl sulfide complex (BMS)
- Tetrahydrofuran (THF), anhydrous
- Methanol
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- · Ethyl acetate
- Silica gel for column chromatography

#### Procedure:

- Esterification (optional but recommended): (R)-Malic acid can be first converted to its dimethyl ester to improve solubility and reactivity in the subsequent reduction step. This can be achieved by refluxing (R)-malic acid in methanol with a catalytic amount of sulfuric acid.
- Reduction: The di-ester (or the di-acid) is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath. Borane dimethyl sulfide complex (BMS) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).



- Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol at 0 °C. The solvent is then removed under reduced pressure. The residue is treated with aqueous HCl and then neutralized with a saturated solution of sodium bicarbonate.
- Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
- Lactonization and Purification: The solvent is removed under reduced pressure to yield the crude product. The crude (R)-1,2,4-butanetriol is then subjected to lactonization, which can often be achieved by heating or by acid catalysis, to form the desired (R)-4-Hydroxydihydrofuran-2(3H)-one. The final product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).



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Figure 1. Synthetic workflow for (R)-4-Hydroxydihydrofuran-2(3H)-one.

## **Chiral HPLC Analysis**

The enantiomeric purity of **(R)-4-Hydroxydihydrofuran-2(3H)-one** can be determined by chiral High-Performance Liquid Chromatography (HPLC).

**Typical Method Parameters:** 

 Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD is often effective.



- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations. The ratio can be optimized to achieve baseline separation of the enantiomers.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used.
- Column Temperature: Ambient or controlled at 25 °C.

#### Procedure:

- Prepare a dilute solution of the sample in the mobile phase.
- Inject the sample onto the chiral HPLC system.
- Monitor the chromatogram for the separation of the two enantiomer peaks.
- Calculate the enantiomeric excess (% ee) based on the peak areas of the (R) and (S) enantiomers.

## **Biological Relevance and Signaling Pathways**

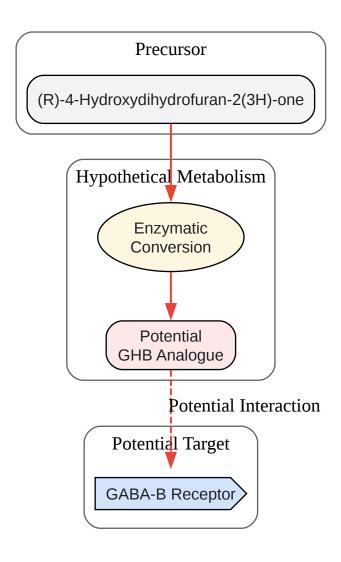
While **(R)-4-Hydroxydihydrofuran-2(3H)-one** is primarily utilized as a synthetic intermediate, the broader class of gamma-butyrolactones (GBLs) exhibits significant biological activity. In various bacterial species, GBLs act as signaling molecules, often referred to as bacterial hormones, that regulate diverse physiological processes, including the production of secondary metabolites like antibiotics.[1][7][8]

In the context of drug development, the relevance of **(R)-4-Hydroxydihydrofuran-2(3H)-one** lies in its role as a chiral precursor to more complex and biologically active molecules. For instance, it is a key building block in the synthesis of certain antiviral and anticancer nucleoside analogues.

Although a direct signaling pathway for **(R)-4-Hydroxydihydrofuran-2(3H)-one** in mammalian systems has not been elucidated, its metabolic fate is of interest. As a derivative of gamma-butyrolactone (GBL), it could potentially be metabolized in vivo. GBL itself is a prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant



that acts on GABA-B receptors.[9] While the specific metabolic pathway of the hydroxylated and chiral form is not well-documented, a hypothetical pathway could involve enzymatic conversion.



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Figure 2. Hypothetical metabolic pathway and potential target interaction.

## Conclusion

**(R)-4-Hydroxydihydrofuran-2(3H)-one** is a valuable chiral synthon with significant applications in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its physical, chemical, and spectroscopic properties is essential for its effective use. The experimental protocols provided in this guide offer a starting point for its



synthesis and analysis. While its direct biological activity and involvement in signaling pathways are not yet fully understood, its relationship to the broader class of gamma-butyrolactones suggests potential areas for future research, especially concerning its metabolism and interaction with biological systems. This guide serves as a foundational resource for researchers and scientists working with this important chiral molecule.

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